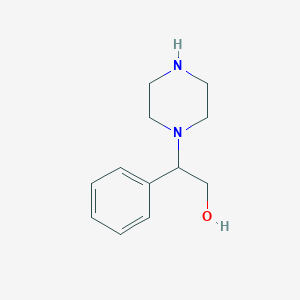

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol

Description

Historical and Conceptual Development of Piperazine-Containing Scaffolds in Medicinal Chemistry

The journey of piperazine (B1678402) in medicinal chemistry is a testament to its versatility. Initially recognized for its anthelmintic properties, the piperazine ring is now a ubiquitous feature in drugs targeting a wide array of conditions, including psychiatric disorders, allergies, infections, and cancer. researchgate.net Its prevalence stems from the favorable pharmacokinetic characteristics it often imparts, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity and properties. nih.gov

The synthesis of piperazine derivatives has evolved significantly over the years. Classical methods often involve the condensation of a bis(2-haloethyl)amine with a primary amine or the reduction of a diketopiperazine. More contemporary approaches focus on efficiency and the introduction of diverse substituents. Techniques such as the Buchwald-Hartwig amination and other transition metal-catalyzed cross-coupling reactions have become powerful tools for the construction of N-arylpiperazines. mdpi.comnih.gov Furthermore, innovative strategies for the functionalization of the carbon atoms within the piperazine ring are expanding the chemical space accessible to medicinal chemists. mdpi.com

The phenylethanolamine scaffold is fundamental to the structure of several key endogenous catecholamines, including norepinephrine (B1679862) and epinephrine. mdpi.com This has made it a focal point for the design of compounds that interact with the adrenergic and other neurotransmitter systems. The hydroxyl group and the amino group of the phenylethanolamine core are crucial for receptor binding and activity. The phenyl ring, in turn, allows for a wide range of substitutions to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com

Strategic Importance of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol as a Synthetic Intermediate and Scaffold

The strategic importance of this compound lies in its utility as a versatile building block. The piperazine moiety provides a nucleophilic nitrogen atom that can be readily functionalized to introduce a variety of substituents, leading to the creation of diverse chemical libraries for biological screening. The phenylethanolamine portion of the molecule provides a structural framework that is known to interact with various biological targets. This combination makes this compound a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it serves as a precursor for the synthesis of compounds with potential anxiolytic and cardiovascular effects. nih.govresearchgate.net

Overview of Research Paradigms Applied to this compound and its Analogs

Research involving this compound and its analogs typically follows a well-established paradigm in medicinal chemistry. This often begins with the design and synthesis of a series of derivatives where systematic structural modifications are made to the parent scaffold. These modifications can include the addition of various substituents to the piperazine nitrogen or the phenyl ring. The synthesized compounds are then subjected to a battery of in vitro and in vivo pharmacological assays to evaluate their biological activity and to establish structure-activity relationships (SAR). For example, analogs of this compound have been investigated for their anxiolytic-like effects, with studies focusing on their interaction with benzodiazepine (B76468) and nicotinic pathways. nih.govresearchgate.net Other research has explored the cardiovascular effects of related compounds.

Scope and Objectives of Academic Investigations on the Chemical Compound

The primary objective of academic investigations involving this compound is the discovery and development of novel therapeutic agents. The scope of this research is broad, encompassing the synthesis of new derivatives, the evaluation of their pharmacological properties, and the elucidation of their mechanisms of action. A key goal is to understand how structural modifications to the this compound scaffold influence biological activity. This knowledge can then be used to design more potent and selective drug candidates with improved therapeutic profiles. For instance, research on an analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), aimed to evaluate its anxiolytic-like effects and to understand the underlying molecular pathways involved. nih.govresearchgate.net

Research Findings on Analogs of this compound

| Analog | Biological Activity | Key Findings | Citation |

|---|---|---|---|

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Anxiolytic-like effects | Demonstrated anxiolytic-like activity in animal models, mediated through benzodiazepine and nicotinic pathways. Did not impair mnemonic activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperazin-1-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12(11-4-2-1-3-5-11)14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPBQCJPEHLWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179067-18-5 | |

| Record name | 2-phenyl-2-(piperazin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol

Retrosynthetic Analysis for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

Identification of Key Disconnection Points

For this compound, the primary disconnection points are the carbon-nitrogen (C-N) bond of the piperazine (B1678402) ring and the carbon-carbon (C-C) or carbon-oxygen (C-O) bonds associated with the ethan-1-ol moiety. The most logical disconnections are:

C-N bond disconnection: Breaking the bond between the piperazine nitrogen and the ethylphenyl group. This suggests a reaction between a piperazine synthon and a 2-phenylethanol (B73330) synthon.

C-C bond disconnection: Cleaving the bond between the phenyl group and the ethanolamine (B43304) backbone is another possibility, though less common for this specific target.

Disconnection within the ethan-1-ol moiety: This could involve breaking the C-C or C-O bond of the ethanol (B145695) group, leading back to a phenyl-substituted carbonyl compound.

Selection of Precursors and Starting Materials

Based on the disconnection points, several precursors and starting materials can be identified:

From C-N bond disconnection:

Piperazine: A readily available and commonly used starting material.

Styrene (B11656) oxide: An epoxide that can react with piperazine to form the desired product directly. Styrene oxide itself can be prepared by the epoxidation of styrene. google.commdpi.com

2-halo-1-phenylethanol: Such as 2-chloro-1-phenylethanol, which can undergo nucleophilic substitution with piperazine.

Phenacyl halides: For instance, phenacyl chloride, which can be reduced and subsequently aminated. taylorfrancis.com

From disconnection within the ethan-1-ol moiety:

Phenylglyoxal (B86788) or a derivative: This could undergo a reductive amination process with piperazine.

2-amino-1-phenylethanol (B123470): This chiral amino alcohol can serve as a precursor, with the piperazine ring being formed in a subsequent step. taylorfrancis.com

Direct Synthetic Approaches to this compound

Several direct synthetic methods can be employed to construct the target molecule.

Alkylation Reactions in the Formation of Piperazine Linkages

A primary method for forming the C-N bond is through the alkylation of piperazine. This can be achieved by reacting piperazine with a suitable electrophile. A common and efficient approach is the ring-opening of styrene oxide with piperazine. nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of piperazine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the 2-hydroxyethyl side chain.

Another alkylation strategy involves the reaction of piperazine with a 2-halo-1-phenylethanol. The halide acts as a leaving group, allowing for the formation of the C-N bond. nih.gov

Reductive Amination Strategies for the Ethan-1-ol Moiety

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, a phenylglyoxal derivative could be reacted with piperazine to form an iminium ion intermediate, which is then reduced in situ to the final product. This one-pot reaction is often favored for its efficiency. wikipedia.org

Alternatively, a pre-formed amino alcohol like 2-amino-1-phenylethanol can be involved in reactions to construct the piperazine ring. researchgate.net

Multi-Step Convergent and Divergent Synthetic Pathways

More complex synthetic strategies can also be employed, particularly when specific stereochemistry is desired.

Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then combining them in the final steps. For example, a protected piperazine derivative could be coupled with a chiral 2-phenylethanol synthon. Convergent syntheses are often efficient for building complex molecules. mdpi.comorganic-chemistry.org

Divergent Synthesis: This strategy starts with a common intermediate that is then modified in different ways to produce a library of related compounds. Starting with a core structure, various substituents can be introduced on the piperazine ring or the phenyl group to explore structure-activity relationships.

Chiral synthesis is particularly important for pharmaceutical applications. Chiral amino alcohols like (R)- or (S)-2-amino-1-phenylethanol are valuable intermediates. taylorfrancis.com Asymmetric reduction of ketones or enzymatic resolutions can be employed to obtain enantiomerically pure starting materials.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers exhibit desired activities. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, which creates the desired enantiomer directly, and resolution, which separates a pre-existing racemic mixture.

Chiral Auxiliaries and Asymmetric Catalysis in C-2 Stereocenter Formation

The establishment of the stereocenter at the C-2 position can be directed by employing chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of β-amino alcohols like the target compound, auxiliaries such as Evans-type oxazolidinones or camphor-derived structures can be used to direct the diastereoselective addition of nucleophiles or alkylation of enolates. bath.ac.ukresearchgate.net

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rug.nl For the synthesis of chiral piperazine-containing structures, transition metal-catalyzed reactions have proven effective. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyridines provides an efficient route to enantioenriched piperidines. nih.gov These catalytic systems, often employing chiral phosphine (B1218219) ligands, could potentially be adapted for the asymmetric reduction of a suitable prochiral precursor to form the C-2 stereocenter of this compound.

| Method | Catalyst/Auxiliary Example | Key Feature | Potential Application |

| Chiral Auxiliary | Evans Oxazolidinone | Covalently bonded to the substrate to direct stereoselective reactions. bath.ac.uk | Directing alkylation or aldol (B89426) reactions of a precursor. |

| Asymmetric Catalysis | Pd-TolBINAP Complex | Catalyzes asymmetric hydrogenation of C=N or C=C bonds. dicp.ac.cn | Enantioselective reduction of an enamine or unsaturated precursor. |

| Asymmetric Catalysis | Ir-MeO-BoQPhos Complex | Effective for asymmetric hydrogenation of heteroaromatic rings. nih.gov | Reduction of a pyridinium (B92312) salt precursor to a chiral piperidine (B6355638). |

| Asymmetric Catalysis | Quinine-derived Urea | Organocatalyst for stereoselective epoxidation and cyclization reactions. nih.govnih.gov | One-pot synthesis from aldehydes and amines. nih.gov |

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through resolution. A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic base (the piperazine moiety) with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. mdpi.com The resulting products are diastereomers, which possess different physical properties, including solubility. mdpi.com This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the target compound can be recovered by treating the diastereomeric salt with a base.

Another powerful method for enantiomeric separation is chiral chromatography. In this technique, the racemic mixture is passed through a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). One enantiomer interacts more strongly with the CSP than the other, leading to different retention times and enabling their separation. mdpi.com

Derivatization and Analog Generation from this compound

The structure of this compound offers multiple points for modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted at the piperazine ring, the hydroxyl group, or the phenyl ring.

Modifications at the Piperazine Nitrogen Atoms

The secondary amine (N-H) at the N-4 position of the piperazine ring is a common site for derivatization. Standard synthetic methods can be employed to introduce a wide variety of substituents. mdpi.com

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones. mdpi.com For example, reacting the parent compound with an appropriate alkyl bromide in the presence of a base would yield the corresponding N-alkyl derivative.

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces an amide functionality.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach various aryl or heteroaryl groups to the piperazine nitrogen.

These modifications are frequently used in medicinal chemistry to modulate properties such as solubility, receptor binding affinity, and metabolic stability. nih.gov

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Ethyl bromide | N-ethyl |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl |

| N-Acylation | Acetyl chloride | N-acetyl |

| N-Arylation | 2-Chloropyrazine, Pd catalyst | N-(pyrazin-2-yl) sigmaaldrich.com |

| N-Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonyl |

Functionalization of the Hydroxyl Group

The primary hydroxyl group is another key site for chemical modification, allowing for the introduction of various functional groups through several well-established reactions. researchgate.netnih.gov

Esterification: The alcohol can be converted to an ester by reacting it with a carboxylic acid (Fischer esterification), an acyl chloride, or an acid anhydride. This transformation can alter the compound's lipophilicity.

Etherification: Formation of an ether can be accomplished, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents, leading to a significant change in the molecule's structure and electronic properties.

Substitution Patterns on the Phenyl Ring

Generating analogs with different substitution patterns on the phenyl ring typically involves starting the synthesis with an appropriately substituted precursor rather than direct modification of the final molecule. For instance, the synthesis could begin with a substituted styrene oxide or a substituted mandelic acid derivative. This approach allows for the introduction of a wide array of substituents at various positions (ortho, meta, para) on the aromatic ring.

Research has shown that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of aryl-piperazine compounds. researchgate.net Halogens (F, Cl, Br), alkyl groups (e.g., methyl, tert-butyl), and alkoxy groups are common substituents explored in analog synthesis. mdpi.com

| Phenyl Substituent | Example Precursor | Resulting Analog Structure |

| 4-Chloro | 1-(4-chlorophenyl)oxirane | 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol |

| 2-Bromo | 2-bromostyrene | 2-(2-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol |

| 4-tert-Butyl | 4-tert-butylmandelic acid | 2-(4-tert-Butylphenyl)-2-(piperazin-1-yl)ethan-1-ol |

| 2-Fluoro | 1-(2-fluorophenyl)piperazine | 2-(2-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol |

Elaboration of the Ethylamine (B1201723) Chain

The ethylamine chain of this compound offers a versatile scaffold for structural modification, enabling the synthesis of a diverse range of derivatives with potentially enhanced pharmacological profiles. The primary site for elaboration is the secondary amine of the piperazine ring, which readily undergoes N-alkylation and other functionalizations.

A common and direct method for elaborating the ethylamine chain is the N-alkylation of the piperazine nitrogen. This can be achieved by reacting this compound with various alkyl halides. The choice of the alkylating agent, solvent, and base is crucial for controlling the reaction's selectivity and yield. For instance, the mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. One strategy to favor mono-alkylation is to use a large excess of piperazine or to employ protecting groups. Another approach involves the use of a protonated piperazine salt, which deactivates one of the nitrogen atoms towards alkylation.

Reductive amination represents another powerful tool for the elaboration of the ethylamine chain. This method involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds and introducing a wide variety of substituents.

The hydroxyl group on the ethylamine chain also presents an opportunity for chemical modification. It can be esterified or etherified to introduce different functional groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Interactive Data Table: Examples of Ethylamine Chain Elaboration Reactions

| Starting Material | Reagent | Reaction Type | Product | Reference |

| Piperazine | Styrene Oxide | N-Alkylation | This compound | researchgate.net |

| 1-Boc-piperazine | Alkyl Halide, K2CO3 | N-Alkylation | 1-Alkyl-4-Boc-piperazine | researchgate.net |

| Piperazine | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted Piperazine | mdpi.com |

| This compound | Acyl Chloride | Esterification | O-Acyl-2-phenyl-2-(piperazin-1-yl)ethan-1-ol | N/A |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound can be designed to be more sustainable by considering solvent choice, catalyst development, and reaction efficiency.

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For the synthesis of piperazine derivatives, water has been explored as a reaction medium for the ring-opening of epoxides with amines, often with the aid of a catalyst. The use of ethanol as a solvent in piperazine synthesis has also been reported, offering a more environmentally benign option compared to chlorinated solvents. researchgate.net Minimizing the volume of solvent used is another key aspect of green synthesis, which can be achieved through process optimization and the use of solvent-free reaction conditions where feasible.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of this compound, which can be prepared from the reaction of piperazine and styrene oxide, the development of efficient and recyclable catalysts is of great interest. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing waste. researchgate.net Photocatalysis is an emerging green technology that utilizes light to drive chemical reactions, and it has been applied to the synthesis of piperazines. mdpi.com The use of earth-abundant and non-toxic metal catalysts is also a key consideration for enhancing the sustainability of the synthesis.

Interactive Data Table: Green Chemistry Metrics in Piperazine Synthesis

| Green Metric | Description | Application to Piperazine Synthesis | Reference |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The reaction of piperazine and styrene oxide has a theoretical atom economy of 100%. acsgcipr.org | acsgcipr.org |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI indicates a greener process. Can be reduced by minimizing solvent and reagent usage. | researchgate.net |

| E-Factor | Total waste (kg) / Product (kg) | A lower E-Factor signifies a more environmentally friendly process. | researchgate.net |

Process Optimization and Scalability Considerations for Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process requires careful optimization and consideration of scalability factors. For the synthesis of this compound, several key parameters must be addressed to ensure a safe, efficient, and reproducible process for research purposes.

One of the primary considerations is the choice of starting materials and reagents. The reaction of piperazine with styrene oxide is a direct and atom-economical route. acsgcipr.org However, controlling the regioselectivity of the epoxide ring-opening and preventing di-alkylation of the piperazine are critical challenges. Optimization of reaction parameters such as temperature, pressure, reaction time, and the molar ratio of reactants is essential to maximize the yield of the desired product and minimize the formation of impurities. A novel co-production process for piperazine and its N-monoalkyl derivatives has been established where reaction conditions were optimized to control product distribution. researchgate.net

The choice of solvent and catalyst also has a significant impact on the scalability of the synthesis. While laboratory-scale reactions may tolerate a wider range of solvents, for larger-scale synthesis, factors such as cost, safety, and environmental impact become more important. Similarly, the catalyst should be robust, easily separable, and reusable if possible.

Purification of the final product is another critical aspect of process development. Chromatographic purification, which is common in a research setting, can be impractical and costly for larger quantities. Therefore, developing a process that yields a product of sufficient purity to be isolated by crystallization or distillation is highly desirable.

Interactive Data Table: Key Parameters for Process Optimization and Scalability

| Parameter | Consideration | Impact on Scalability | Reference |

| Reactant Molar Ratio | Controlling mono- vs. di-alkylation of piperazine. | Crucial for product purity and yield. Using an excess of piperazine can favor mono-alkylation. | researchgate.net |

| Temperature and Pressure | Affects reaction rate and selectivity. | Needs to be carefully controlled for safety and to avoid side reactions. | researchgate.net |

| Solvent | Safety, cost, environmental impact, and ease of removal. | Influences work-up procedures and overall process cost. | researchgate.net |

| Catalyst | Activity, selectivity, stability, and recyclability. | A robust and recyclable catalyst can significantly improve process efficiency and reduce costs. | researchgate.net |

| Purification Method | Chromatography vs. crystallization/distillation. | Crystallization is generally more scalable and cost-effective than chromatography. | N/A |

Despite a comprehensive search for empirical spectroscopic data for the chemical compound This compound , no specific experimental ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), mass spectrometry (including HRMS and MS/MS), or infrared (IR) spectroscopy data could be located in the available scientific literature and chemical databases.

The generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of this precise analytical data. The structured format requires in-depth analysis and discussion of spectroscopic characterizations that are specific to "this compound".

Without access to primary research findings that include the explicit spectroscopic characterization of this compound, it is not possible to provide a factual and authoritative article that adheres to the user's strict requirements for content and accuracy. The creation of such an article would necessitate speculation and the use of data from analogous but distinct chemical structures, which would not meet the standards of scientific rigor.

Therefore, the requested article on the advanced spectroscopic and analytical characterization of "this compound" cannot be generated at this time. Should peer-reviewed research containing this specific data become available, the compilation of such an article would be feasible.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is an indispensable tool in the modern chemistry laboratory for both the qualitative and quantitative analysis of compounds, as well as for their purification. The separation of components in a mixture is achieved based on their differential distribution between a stationary phase and a mobile phase. For a compound such as 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol, which contains both polar (hydroxyl and amine groups) and non-polar (phenyl ring) moieties, chromatographic methods can be effectively tailored for its analysis and isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Its high resolution and sensitivity make it ideal for assessing the purity of this compound and for its isolation from reaction mixtures.

For analytical purposes, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation of this compound from its precursors, by-products, and other impurities would be based on their relative polarities. A typical analytical HPLC method for purity determination might involve a gradient elution, where the composition of the mobile phase is varied over time to achieve optimal separation.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. nih.govharvardapparatus.com This is particularly useful for obtaining highly pure samples of this compound for further studies.

Below are representative data tables outlining typical conditions for both analytical and preparative HPLC for a compound of this nature.

Analytical HPLC Parameters:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 min |

Preparative HPLC Parameters:

| Parameter | Value |

| Column | C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Isocratic/Gradient | Gradient optimized from analytical run |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Loading | Up to 100 mg per injection |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical technique used to separate and identify volatile compounds. researchgate.net Due to the polar nature and relatively high boiling point of this compound, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability. phenomenex.comresearchgate.net

A common derivatization strategy involves the silylation of the hydroxyl and secondary amine groups with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov This process replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, making the molecule more amenable to GC analysis. phenomenex.com

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that can be used for identification.

Representative GC-MS Parameters for TMS-Derivatized Compound:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Derivatizing Agent | BSTFA with 1% TMCS |

X-ray Crystallography for Solid-State Structure Determination of Related Analogs or Salts

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the formation of salts with various acids can facilitate crystallization and provide valuable structural information. iucr.orgnih.govnih.goviucr.org

For a salt of this compound, one would expect to observe the protonation of one or both nitrogen atoms of the piperazine (B1678402) ring. The hydroxyl group and the protonated amine would act as hydrogen bond donors, while the counter-anion would act as a hydrogen bond acceptor. The phenyl ring can also participate in weaker C-H···π interactions, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data for a Hydrochloride Salt Analog:

| Parameter | Value |

| Empirical Formula | C12H19ClN2O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° |

| Volume | 1280 ų |

| Z | 4 |

| Key Hydrogen Bonds | N⁺-H···Cl⁻, O-H···Cl⁻ |

| Piperazine Conformation | Chair |

This detailed structural information is invaluable for understanding the solid-state properties of the compound and its analogs.

Computational Chemistry and Theoretical Studies on 2 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The analysis of HOMO and LUMO surfaces reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In a typical analysis, the HOMO may be localized on the phenyl ring or the piperazine (B1678402) nitrogen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the phenyl ring, suggesting its susceptibility to nucleophilic attack. Quantum chemical calculations provide quantitative data on these orbitals. superfri.org

Table 1: Illustrative DFT Molecular Orbital Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound were not found in the searched literature.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.58 |

| HOMO-LUMO Gap (ΔE) | 5.67 |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. mdpi.com The ESP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Red typically indicates regions of negative potential, which are prone to electrophilic attack, while blue indicates regions of positive potential, susceptible to nucleophilic attack.

For this compound, the ESP analysis would likely show negative potential (red) around the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group, highlighting these as hydrogen bond acceptor sites. researchgate.net Regions of positive potential (blue) might be located on the hydrogen atoms of the piperazine N-H group and the hydroxyl group, indicating their role as hydrogen bond donors. mdpi.com

Conformational Analysis and Energy Minima Exploration

The flexibility of this compound, due to its rotatable single bonds, results in a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable, low-energy conformations.

MD simulations provide a dynamic view of the molecule by simulating the movement of its atoms over time. This can reveal how the molecule transitions between different conformations and how it behaves in a simulated environment, such as in solution. For this compound, MD simulations could illustrate the flexibility of the piperazine ring and the rotational freedom of the phenyl and ethanol (B145695) substituents. nih.gov

Torsional scans, also known as potential energy surface (PES) scans, are performed to systematically explore the energy changes associated with the rotation around specific single bonds. researchgate.netnih.gov By rotating a particular dihedral angle in small increments and calculating the energy at each step, a profile of the rotational barrier can be generated.

For this compound, key torsional angles would include the bonds connecting the phenyl ring to the chiral carbon, the chiral carbon to the piperazine ring, and the chiral carbon to the ethanol group. The results of these scans would identify the most stable rotational isomers (rotamers) and the energy required to interconvert them. nih.gov

Table 2: Illustrative Rotational Barriers for Key Torsional Angles in this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound were not found in the searched literature.

| Torsional Angle | Rotational Barrier (kcal/mol) |

|---|---|

| Phenyl-C | 2.5 - 3.5 |

| C-Piperazine | 4.0 - 6.0 |

| C-Ethanol | 1.5 - 2.5 |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, docking studies can be used to model its binding to a hypothetical protein target, providing insights into potential intermolecular interactions without specifying a particular biological effect.

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. nih.govmdpi.com For instance, the hydroxyl group and the piperazine nitrogens of the compound could form hydrogen bonds with polar amino acid residues in a binding pocket, while the phenyl ring could engage in hydrophobic or pi-stacking interactions. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound were not found in the searched literature.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp110, Ser193, Phe290, Trp327 |

| Types of Interactions | Hydrogen bond with Ser193 (hydroxyl group), Salt bridge with Asp110 (piperazine nitrogen), Pi-stacking with Phe290 (phenyl ring) |

Prediction of Binding Modes with Hypothetical Protein Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking simulations can be performed against the active sites of hypothetical protein receptors, such as G-protein coupled receptors (GPCRs) or enzymes, where phenylpiperazine scaffolds are known to interact. researchgate.netjetir.org

The process involves placing the 3D conformation of the molecule into the binding pocket of a receptor and evaluating potential binding poses. The predicted binding mode for this compound would likely be stabilized by a combination of interactions:

Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol moiety can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors, forming interactions with polar amino acid residues in the receptor's active site.

Hydrophobic Interactions: The phenyl ring is expected to engage in hydrophobic interactions with nonpolar residues within the binding cavity.

Ionic/Electrostatic Interactions: The piperazine ring, particularly the nitrogen atom that is likely protonated at physiological pH, can form crucial ionic interactions with acidic residues like aspartic acid or glutamic acid. nih.gov

Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the ligand-receptor complex and assessing the stability of the predicted interactions over time. nih.gov These simulations can reveal the crucial amino acid residues that form stable contacts with the ligand. nih.gov

Scoring Functions and Binding Affinity Estimation

Following the generation of potential binding poses through docking, scoring functions are employed to rank these poses and estimate the binding affinity between the ligand and the protein. mdpi.com These mathematical functions approximate the free energy of binding, with lower scores typically indicating more favorable interactions. The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in evaluating a compound's potential.

Computational methods can estimate these values, allowing for a theoretical comparison between this compound and its structural analogues. For instance, modifications to the phenyl ring or the piperazine moiety would alter the calculated binding energy, providing a rational basis for structure-activity relationship studies.

| Compound | Modification | Predicted Docking Score (kcal/mol) | Estimated Ki (nM) |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | 150 |

| Analogue A | 4-Fluoro substitution on Phenyl ring | -9.2 | 75 |

| Analogue B | N-Methyl on Piperazine ring | -8.7 | 120 |

| Analogue C | Deletion of Hydroxyl group | -7.1 | 850 |

Pharmacophore Modeling and Virtual Screening Applications (Theoretical)

Pharmacophore modeling is a ligand-based drug design approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target receptor. unina.it This abstract model can then be used as a template in virtual screening to discover new, structurally diverse molecules with the potential for similar activity. mdpi.com

Generation of 3D Pharmacophore Models

A 3D pharmacophore model for this compound can be generated by identifying its key chemical features. nih.gov This process involves conformational analysis to understand the molecule's spatial arrangements. The resulting pharmacophore would consist of a set of features, each defined by a 3D point and a tolerance radius. unina.it

For this compound, the key pharmacophoric features would likely include:

One Aromatic Ring (AR): Representing the phenyl group.

One Hydrogen Bond Donor (HBD): Representing the hydroxyl group.

One or Two Hydrogen Bond Acceptors (HBA): Representing the nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group.

One Positive Ionizable (PI) feature: Representing the basic nitrogen atom in the piperazine ring, which is expected to be protonated. nih.gov

Hydrophobic (HY) features: Can be co-located with the aromatic ring.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Phenyl Group | π-π stacking, Hydrophobic |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) Group | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogens, Hydroxyl Oxygen | Hydrogen Bonding |

| Positive Ionizable (PI) | Piperazine Nitrogen | Ionic/Electrostatic |

Database Screening for Related Structural Motifs

Once a pharmacophore model is established and validated, it can be used as a 3D query for virtual screening of large chemical databases like ZINC or PubChem. nih.govnih.gov The screening software searches for molecules in the database that can adopt a conformation matching the pharmacophore's features in 3D space.

This process filters the database, which may contain millions of compounds, down to a manageable number of "hits." These hits are structurally diverse molecules that possess the same essential chemical features as this compound and are therefore hypothesized to be capable of making similar interactions with a hypothetical target. This ligand-based virtual screening (LBVS) approach is a powerful tool for identifying novel chemical scaffolds for further investigation. mdpi.com

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. It is instrumental in exploring the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. nih.gov For a series of compounds related to this compound, cheminformatics can be used to build predictive models. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar molecules with measured (or hypothetical) biological activity (e.g., pIC50) is required.

The process involves:

Data Set Preparation: A training set of molecules with known activities is compiled.

Descriptor Calculation: For each molecule, numerical descriptors representing its physicochemical properties (e.g., lipophilicity, molar refractivity) and topological or 3D features are calculated.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to create an equation that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, yielding a q² value) and external validation with a separate test set of compounds (yielding an r² value). nih.govmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be employed. CoMFA aligns the molecules in the dataset and calculates steric and electrostatic fields around them, providing a 3D contour map that visualizes where changes in these fields are predicted to increase or decrease activity. nih.govmdpi.com Such models provide valuable tools for predicting the affinity of new compounds and guiding the design of more potent analogues. nih.gov

| Compound ID | R-Group on Phenyl Ring | CLogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Biological Activity (pIC50) |

|---|---|---|---|---|

| 1 | -H | 1.85 | 65.3 | 6.82 |

| 2 | -F | 2.01 | 65.4 | 7.12 |

| 3 | -Cl | 2.56 | 70.1 | 7.55 |

| 4 | -CH3 | 2.37 | 70.0 | 7.01 |

Molecular Descriptors and Feature Selection

In the realm of computational chemistry, molecular descriptors are numerical values that encapsulate distinct structural and physicochemical characteristics of a molecule. scbdd.comneovarsity.orgmedium.com These descriptors are paramount in the development of Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate the chemical structure of compounds with their biological activities. neovarsity.orgoup.comsemanticscholar.orgnih.gov For a molecule such as this compound, a vast array of descriptors can be calculated using specialized software like Dragon, PaDEL-Descriptor, or open-source libraries such as RDKit. deeporigin.com These descriptors fall into several categories, including constitutional (0D), topological (2D), and geometrical (3D) descriptors. scbdd.comnih.gov

Given the presence of features common in central nervous system (CNS) active molecules, descriptors related to lipophilicity, size, polarity, and hydrogen bonding capacity are of particular interest. nih.govnih.govchemdiv.comcambridgemedchemconsulting.com For instance, properties such as the calculated octanol-water partition coefficient (ClogP), topological polar surface area (TPSA), molecular weight (MW), and counts of hydrogen bond donors (HBD) and acceptors (HBA) are critical for predicting a molecule's ability to cross the blood-brain barrier. nih.govchemdiv.comcambridgemedchemconsulting.com

A representative set of molecular descriptors that would be calculated for this compound in a typical QSAR study is presented in the table below.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | ClogP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Structural | Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to nitrogen or oxygen atoms. |

| Structural | Number of Hydrogen Bond Acceptors (HBA) | The number of nitrogen or oxygen atoms. |

| Structural | Number of Rotatable Bonds | The count of bonds that allow free rotation around them. |

| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. |

| Topological | Zagreb Index | A topological index based on the degrees of vertices in the molecular graph. |

Once a large number of descriptors are calculated, the next crucial step is feature selection . oup.comnih.gov This process is vital to identify the most relevant descriptors that contribute significantly to the biological activity being modeled, while eliminating redundant or irrelevant ones. oup.comsemanticscholar.org The primary goals of feature selection are to decrease the complexity of the QSAR model, reduce the risk of overfitting (where the model performs well on training data but poorly on new data), and enhance the model's interpretability. oup.comsemanticscholar.orgnih.gov

Various computational techniques are employed for feature selection, ranging from simple filters to more complex wrapper and embedded methods. oup.comsemanticscholar.org Common approaches include:

Genetic Algorithms: These are search heuristics inspired by the process of natural selection. They iteratively evolve a population of descriptor subsets to find the one that produces the best-performing QSAR model. oup.comelsevierpure.com

Forward Selection: This method starts with no descriptors in the model and iteratively adds the descriptor that provides the most significant improvement to the model's performance. oup.comelsevierpure.com

Backward Elimination: This approach begins with all calculated descriptors in the model and systematically removes the least informative one at each step until model performance starts to degrade. oup.comelsevierpure.com

Stepwise Regression: A combination of forward selection and backward elimination, where descriptors are added and removed at each step to find an optimal subset. oup.comelsevierpure.com

The application of these methods to the extensive list of descriptors calculated for this compound and its analogs would result in a refined set of features. This subset would then be used to build a robust and predictive QSAR model, providing insights into the key molecular properties driving its biological activity.

Retrosynthetic Path Planning with Computational Tools

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com The advent of computational tools has revolutionized this process, enabling chemists to explore a multitude of synthetic routes rapidly and efficiently. the-scientist.comsynthiaonline.com Software platforms like SYNTHIA™, AiZynthFinder, and ChemAIRS utilize a combination of expert-coded reaction rules and machine learning algorithms to propose viable retrosynthetic pathways. the-scientist.comsynthiaonline.comwikipedia.org

For a target molecule like this compound, a computational retrosynthesis tool would begin by identifying key bonds that can be disconnected based on known and reliable chemical reactions. The process typically involves a search algorithm that explores a tree of possible synthetic intermediates, aiming to reach readily available starting materials. nih.govacs.org

A plausible retrosynthetic pathway for this compound, as might be suggested by such a program, is outlined below:

Target Molecule: this compound

Step 1: C-N Bond Disconnection The most apparent disconnection is the bond between the piperazine nitrogen and the benzylic carbon of the phenylethanol backbone. This is a common bond formation strategy in medicinal chemistry. The tool would recognize this as a potential nucleophilic substitution or a ring-opening reaction.

Retron: C-N bond

Transform: Nucleophilic substitution / Ring-opening

Precursors: Piperazine and a suitable electrophile such as Styrene (B11656) oxide or 2-bromo-2-phenylethan-1-ol.

Step 2: Disconnection of the Phenyl Ethanolamine (B43304) Backbone Focusing on the precursor, Styrene oxide, the computational tool would identify its synthesis from simpler starting materials. A common and efficient method is the epoxidation of styrene.

Retron: Epoxide ring

Transform: Epoxidation

Precursor: Styrene

Step 3: Simplification to Commercially Available Starting Materials Both Piperazine and Styrene are widely available commercial chemicals. Therefore, the computational analysis would likely terminate at this point, having successfully identified a short and feasible synthetic route from simple precursors.

The software would present this pathway to the chemist, often including references to similar reactions in its database, predicted yields, and potential reaction conditions. nih.gov This data-driven approach not only accelerates the design of synthetic routes but also helps in uncovering novel and more efficient chemical pathways that might not be immediately obvious to a human chemist. the-scientist.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol Analogs in Research

Impact of Phenyl Ring Substitutions on Molecular Interactions

The phenyl ring is a critical component of the 2-phenyl-2-(piperazin-1-yl)ethan-1-ol scaffold, often engaging in hydrophobic and aromatic interactions within protein binding sites. Modifications to this ring can significantly alter a compound's binding affinity and selectivity. Research into related structures has shown that the position, number, and nature of substituents on the phenyl ring are pivotal.

For instance, in studies of certain anticancer agents, the placement of substituents on the phenyl ring of a phenylpiperazine moiety was a key determinant of activity. One study on 1,2-benzothiazine derivatives found that compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited the most potent cytotoxic activity against a breast adenocarcinoma cell line. nih.gov This suggests that electron-withdrawing groups at the meta and para positions of the phenyl ring can enhance molecular interactions. Similarly, SAR studies on ursolic acid derivatives incorporating a piperazine (B1678402) linker indicated that para-substituents on the phenyl ring were more influential on antiproliferative activities than meta-substituents. nih.gov In another series of compounds, a substitution at the 3-position (meta) of the phenyl ring was found to be most effective. nih.gov

| Scaffold/Analog Class | Phenyl Ring Substitution | Observed Impact on Molecular Interaction/Activity | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivatives | 3,4-dichloro | Enhanced cytotoxic activity against MCF7 cell line. | nih.gov |

| Ursolic Acid-Piperazine Hybrids | Para-substituents | More significant for antiproliferative activity compared to meta-substituents. | nih.gov |

| Berberine Analogs | 3-position (meta) substitution | Most effective against HeLa cells. | nih.gov |

Role of Piperazine Nitrogen Substituents in Modulating Ligand Binding

The piperazine ring is a versatile N-heterocycle frequently employed in drug discovery due to its favorable physicochemical properties and its two nitrogen atoms, which can be substituted to fine-tune ligand binding. nih.govresearchgate.net The N-4 nitrogen of the piperazine moiety in the this compound scaffold is a common site for modification. Varying the substituents at this position plays a crucial role in determining potency and selectivity. mdpi.com

SAR studies across various compound classes have consistently demonstrated the importance of the N-4 substituent.

Steric Hindrance : For a series of celastrol (B190767) derivatives, it was observed that as the size of the substituent on the piperazine nitrogen increased, the biological activity decreased, suggesting that bulky groups may cause steric clashes within the binding site. nih.gov

Hydrophobic and Polar Interactions : The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often serves as a basic amine. nih.gov The nature of the substituent dictates the types of interactions possible. For example, in novel chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be critical for their inhibitory activity. nih.gov

Influence on Selectivity : In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperidine (B6355638) ring with a piperazine moiety dramatically altered the affinity profile, underscoring the piperazine's role in modulating selectivity between different targets. nih.gov

The basicity of the piperazine nitrogens often facilitates electrostatic interactions with anionic regions of a receptor, further anchoring the ligand in the binding pocket. mdpi.com

| Analog Class | N-4 Piperazine Substituent Type | General SAR Finding | Reference |

|---|---|---|---|

| Celastrol Derivatives | Increasing alkyl size | Activity decreases with larger substituents. | nih.gov |

| Purine Derivatives | Various | Substituents at the N-4 position significantly influence cytotoxicity. | nih.gov |

| Chalcone-Dithiocarbamate Hybrids | Various | Substituents on the piperazine are important for inhibitory activity. | nih.gov |

Significance of the Ethan-1-ol Moiety and its Stereochemistry

The ethan-1-ol portion of the scaffold is not merely a linker; its hydroxyl group and the stereochemistry at the benzylic carbon are fundamentally important for molecular recognition. wikipedia.org The hydroxyl group on the benzylic carbon creates a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). wikipedia.org

The β-hydroxyl group is a key functional group that often acts as a hydrogen bond donor or acceptor, forming critical interactions with amino acid residues like glutamate, asparagine, and aspartate in a binding site. nih.gov Studies on phenylethanolamine N-methyltransferase (PNMT) have shown that interactions involving this hydroxyl group are crucial for positioning the ethanolamine (B43304) sidechain correctly for catalysis. nih.gov

Stereochemistry plays a profound role in biological activity, as receptors and enzymes are chiral environments. The specific spatial arrangement of the phenyl ring, hydroxyl group, and piperazine moiety determines the goodness of fit with the target. For phenylethanolamine, enzymes have been shown to exhibit a clear preference for one enantiomer over the other. wikipedia.org For instance, PNMT displays a substrate specificity where the R-(-)-enantiomer is preferred over the S-(+)-enantiomer. wikipedia.org This stereoselectivity underscores the importance of controlling the absolute configuration at the chiral center during the design and synthesis of new analogs.

Conformational Flexibility and its Influence on Interaction Profiles

Studies on conformationally restricted analogs of phenylethanolamines have been instrumental in probing the conformational requirements for binding. Research has shown that an extended conformation of the aminoethyl side chain is often optimal for the simultaneous binding of both the amino and hydroxyl groups to the active site of enzymes like PNMT. nih.govnih.gov In contrast, folded conformations may result in weaker binding or a lack of activity. nih.gov

By synthesizing rigid analogs where the conformation is "locked," researchers can determine the preferred geometry for interaction. This strategy, known as conformational restriction, can lead to enhanced potency and selectivity by minimizing the entropic penalty of binding and stabilizing the bioactive conformation. researchgate.net For example, studies using rigid benzobicyclo[3.2.1]octane skeletons suggest that some enzymes prefer to bind relatively planar ligands. nih.gov

Development of Lead Compounds and Scaffold Hopping Strategies (Focus on chemical design, not biological effect)

The development of lead compounds from a core scaffold like this compound often involves iterative chemical modifications based on SAR data. When this optimization process reaches its limits, or to escape undesirable properties (e.g., poor solubility, metabolic instability) or existing patent space, medicinal chemists may employ scaffold hopping. niper.gov.innih.gov This strategy involves replacing the central core of the molecule with a structurally different moiety while aiming to retain the key interactions required for biological activity. niper.gov.in

The piperazine ring itself is considered a "privileged scaffold" because it is present in a wide variety of biologically active compounds. nih.gov However, it can be replaced with other cyclic amines or different heterocyclic systems to create novel chemical entities.

An example of a scaffold hopping strategy can be seen in the development of proteasome inhibitors, where an initial scaffold failed to produce developable compounds. dundee.ac.uk An extensive exercise was undertaken to replace the core, guided by computational predictions of properties like solubility and pKa. dundee.ac.uk The process involved:

Identifying Key Interaction Points : Recognizing essential features of the original scaffold, such as hydrogen bond acceptors.

In Silico Profiling : Using computational tools to evaluate potential new scaffolds based on predicted physicochemical properties.

Chemical Synthesis : Synthesizing a library of compounds with diverse new cores (e.g., replacing a bicyclic core with alternatives like morpholine, piperidine, or other heterocycles). dundee.ac.uk

Property Evaluation : Assessing the new compounds for desired properties, such as improved solubility.

This approach focuses on modifying the fundamental architecture of the molecule to discover novel chemotypes with more favorable drug-like properties. nih.gov

Chemoinformatics-Driven Discovery of Novel Analogs

Chemoinformatics provides a powerful suite of computational tools to accelerate the discovery of novel analogs. These methods leverage existing data to predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.

Virtual Screening and Molecular Docking : Virtual screening involves computationally screening large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. researchgate.net Molecular docking is a key technique used in this process, where algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. nih.govnih.gov This method has been successfully applied to piperazine derivatives to study their binding mechanisms and identify potential new inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing how variations in physicochemical properties (descriptors) like lipophilicity, electronic properties, and steric parameters correlate with activity, a predictive model can be built. mdpi.compensoft.net Such models are valuable for:

Predicting the activity of newly designed, unsynthesized analogs.

Providing insight into the molecular features that are most important for activity.

Guiding the rational design of more potent compounds.

For example, 2D- and 3D-QSAR studies on indole-alkylamine analogs with a phenylethanolamine core have been used to identify the key steric and hydrogen-bonding properties that contribute to their activity, providing a regiospecific description of the requirements for improving ligand binding. mdpi.com

Biological and Pharmacological Research Paradigms Utilizing 2 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol Strictly Non Clinical, Mechanistic

In Vitro Receptor Binding Studies and Ligand Affinity Profiling (Non-human, non-clinical)

Detailed in vitro receptor binding studies and ligand affinity profiles for 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol are not extensively documented in peer-reviewed literature. Research on analogous N-phenylpiperazine compounds suggests that molecules with this scaffold can interact with a variety of receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes. However, without specific experimental data, the affinity and selectivity of this compound remain undetermined.

Radioligand Binding Assays for Receptor Subtype Selectivity

No specific studies employing radioligand binding assays to determine the receptor subtype selectivity of this compound have been identified. Such assays are crucial for characterizing the pharmacological profile of a compound. They involve using a radiolabeled ligand with known high affinity for a specific receptor to see how effectively the test compound displaces it, thereby indicating the test compound's binding affinity (Ki). For structurally related phenylpiperazine analogs, these assays have been used to establish binding affinities at human D2 and D3 dopamine receptors, as well as 5-HT1A serotonin receptors, expressed in transfected cell lines. The execution of such assays would be a necessary first step in characterizing the molecular targets of this compound.

Functional Assays on Isolated Receptors or Enzymes

There is no available data from functional assays conducted on isolated receptors or enzymes to characterize the activity of this compound. These assays measure the biological effect of a compound binding to its target, determining whether it acts as an agonist, antagonist, inverse agonist, or modulator. Common methods include measuring second messenger mobilization (such as calcium) or enzyme activity downstream of receptor activation. The functional consequences of this compound binding to any potential protein targets are currently unknown.

Mechanistic Investigations of Molecular Interactions

Mechanistic studies at the molecular level for this compound are absent from the scientific literature. Such investigations are fundamental to understanding how a compound exerts its effects.

Enzyme Inhibition Kinetics and Mechanism of Action (Molecular level)

No studies detailing the enzyme inhibition kinetics or the molecular mechanism of action for this compound have been published. To characterize a compound as an enzyme inhibitor, kinetic studies are performed to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These experiments also elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insight into the compound's interaction with the enzyme's active or allosteric sites.

Protein-Ligand Interaction Dynamics through Biophysical Techniques

There is no published research utilizing biophysical techniques to explore the protein-ligand interaction dynamics of this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking are essential for visualizing and understanding the specific molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding of a ligand to its protein target.

Applications in Chemical Biology as a Probe or Tool Compound

This compound has not been established or utilized as a chemical probe or tool compound in chemical biology research. Tool compounds are indispensable for studying the function of specific proteins in biological systems. To qualify as a tool compound, a molecule must typically exhibit high potency, selectivity for a single target, and have a well-characterized mechanism of action. Given the lack of foundational pharmacological data, the potential of this compound in this capacity remains unexplored.

Derivatization for Affinity Labeling Studies

Affinity labeling is a powerful biochemical technique used to identify and characterize the binding sites of macromolecules, such as receptors and enzymes. This method relies on a ligand that not only binds to its target with high affinity but also contains a reactive functional group that can form a stable, covalent bond with amino acid residues at or near the binding site. Photoaffinity labeling (PAL) is a particularly refined version of this technique where the reactive group is inert until activated by light, offering precise temporal control over the covalent labeling process. nih.govnih.gov

The this compound scaffold is well-suited for derivatization into photoaffinity probes. To achieve this, the core molecule is chemically modified to incorporate a photoreactive moiety. The placement of this moiety is critical; it must not significantly impair the molecule's inherent affinity for its target. Potential modification sites on the scaffold include the phenyl ring or the secondary amine of the piperazine (B1678402) ring.

Commonly used photoreactive groups for such derivatization include:

Phenylazides: Upon irradiation with UV light, these groups form highly reactive nitrene intermediates that can insert into various chemical bonds, including C-H and N-H bonds found in amino acid side chains. nih.gov

Benzophenones: These groups form reactive diradical intermediates upon photolysis, which preferentially abstract hydrogen atoms, leading to covalent cross-linking. nih.govenamine.net

Trifluoromethylphenyldiazirines: Considered highly efficient, these small groups generate reactive carbenes upon light activation. nih.govenamine.net They are valued for their chemical stability in the dark and the highly reactive nature of the carbene intermediate. nih.gov

A hypothetical photoaffinity probe based on this compound might involve adding a trifluoromethylphenyldiazirine group to the phenyl ring. This creates a tool that can first bind reversibly to its target protein. Subsequent exposure to a specific wavelength of UV light would trigger the diazirine, causing the probe to form a permanent covalent link to the protein, thereby "labeling" it for subsequent identification and analysis.

| Photoreactive Group | Reactive Intermediate | Key Advantages | Potential Placement on Scaffold |

|---|---|---|---|

| Phenylazide | Nitrene | Relatively easy to synthesize. nih.gov | Substitution on the phenyl ring. |

| Benzophenone | Diradical | Chemically stable; less prone to rearranging. nih.gov | Attachment to the piperazine or phenyl ring. |

| Trifluoromethylphenyldiazirine | Carbene | Small size, high reactivity, and chemical stability before activation. nih.govenamine.net | Substitution on the phenyl ring. |

Use in Target Identification and Validation Research

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology, often referred to as target deconvolution or target identification. nih.gov Affinity-based probes, particularly those derived from photoaffinity labeling, are central to this process. researchgate.net By using a derivatized version of this compound, researchers can pinpoint its interacting proteins within a complex biological system, such as a cell lysate or even in living cells.

The typical workflow for target identification using a photoaffinity probe involves several key steps:

Probe Design and Synthesis: A derivative of this compound is synthesized, incorporating not only a photoreactive group (as described in 6.3.1) but also a reporter or "handle" tag, such as biotin (B1667282).

Incubation and Binding: The probe is incubated with a biological sample, allowing it to bind non-covalently to its protein target(s).

Photocrosslinking: The sample is irradiated with UV light to activate the photoreactive group, forming a permanent, covalent bond between the probe and its target protein. nih.gov

Enrichment: The biotin tag on the now-covalently bound probe allows for the isolation of the probe-protein complex using affinity chromatography (e.g., with streptavidin-coated beads).

Identification: The isolated protein is identified using techniques like mass spectrometry.

This methodology allows researchers to move from an observed biological effect of a compound to the identification of the specific protein responsible for that effect. For instance, if a series of phenylpiperazine compounds shows a particular cellular activity, a photoaffinity probe based on the this compound scaffold can be used to isolate and identify the direct protein target. This validates the protein as a relevant target for that chemical series and provides a foundation for further mechanistic studies.

Exploration of Structure-Based Drug Design Principles (Conceptual, no actual drug or clinical outcome)

Rational Design of Ligands Based on Receptor Structures

Structure-Based Drug Design (SBDD) is a rational approach to discovering and optimizing ligands by leveraging the three-dimensional structural information of the biological target. mdpi.com This process begins with a known starting point, such as the this compound scaffold, and the experimentally determined structure of a target receptor (e.g., from X-ray crystallography or NMR spectroscopy).

The conceptual workflow for the rational design of new ligands based on this scaffold involves:

Molecular Docking: The this compound molecule is computationally placed, or "docked," into the binding site of the target receptor's 3D structure. This simulation predicts the most likely binding pose and conformation of the ligand.